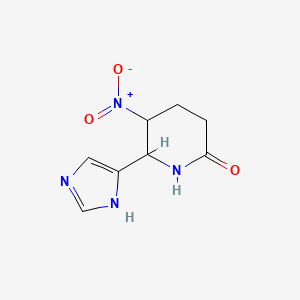
2,4-dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine, or 2,4-DMT-5-TCP, is a synthetic organic compound belonging to the class of pyrimidines. It was first synthesized in 1982 and has since been used in a variety of scientific research applications due to its unique properties and versatility.
Wissenschaftliche Forschungsanwendungen
2,4-DMT-5-TCP has been used in a variety of scientific research applications due to its unique properties and versatility. It has been used as a reagent in organic synthesis, as a fluorescent dye in cell imaging and flow cytometry, and as a fluorescent marker for various biological processes. It has also been used as a light-sensitive catalyst for the synthesis of heterocyclic compounds, as a fluorescent probe for the detection of metal ions, and as a fluorescent indicator for the detection of reactive oxygen species.
Wirkmechanismus
2,4-DMT-5-TCP is a fluorescent compound that absorbs light in the visible range and emits light in the near infrared range. This property makes it useful for imaging and flow cytometry applications. It is also known to interact with metal ions, which can lead to the formation of stable complexes. These complexes can then be used as a fluorescent indicator for the detection of reactive oxygen species.
Biochemical and Physiological Effects
2,4-DMT-5-TCP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. It has also been found to have anti-inflammatory and anti-bacterial properties. Additionally, it has been found to have antioxidant and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-DMT-5-TCP has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized in aqueous or organic solvents. Additionally, it is a relatively non-toxic compound and has low environmental impact. However, it has a relatively low solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for 2,4-DMT-5-TCP. It could be used as a fluorescent probe for the detection of other metal ions, such as copper and zinc. It could also be used as a fluorescent marker for the detection of other biological processes, such as protein folding and DNA replication. Additionally, it could be used in the development of new drugs or drug delivery systems. Finally, it could be used as a fluorescent indicator for the detection of other reactive oxygen species.
Synthesemethoden
2,4-DMT-5-TCP is synthesized through a multi-step reaction sequence that begins with the reaction of 2,4-dimethylpyrimidine with 2,3,4-trichlorophenol. This reaction is then followed by the addition of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product. The reaction is generally carried out in an aqueous medium at temperatures between 60-90°C and can also be performed in a solvent system such as dimethylformamide.
Eigenschaften
IUPAC Name |
2,4-dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2/c1-6-9(5-16-7(2)17-6)8-3-4-10(13)12(15)11(8)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFSWUIXVDZVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride](/img/structure/B6600605.png)


![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)


![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)



![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)
![5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B6600672.png)
![2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride](/img/structure/B6600711.png)
![2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6600712.png)